N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1202998-03-5
VCID: VC7131996
InChI: InChI=1S/C16H11N5O2S/c1-9-2-4-10(5-3-9)15-18-19-16(23-15)17-14(22)11-6-7-12-13(8-11)21-24-20-12/h2-8H,1H3,(H,17,19,22)
SMILES: CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Molecular Formula: C16H11N5O2S
Molecular Weight: 337.36

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

CAS No.: 1202998-03-5

Cat. No.: VC7131996

Molecular Formula: C16H11N5O2S

Molecular Weight: 337.36

* For research use only. Not for human or veterinary use.

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide - 1202998-03-5

Specification

CAS No. 1202998-03-5
Molecular Formula C16H11N5O2S
Molecular Weight 337.36
IUPAC Name N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Standard InChI InChI=1S/C16H11N5O2S/c1-9-2-4-10(5-3-9)15-18-19-16(23-15)17-14(22)11-6-7-12-13(8-11)21-24-20-12/h2-8H,1H3,(H,17,19,22)
Standard InChI Key QNOZKZHETWNRAT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates two aromatic systems:

  • A 2,1,3-benzothiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for electron-deficient properties .

  • A 1,3,4-oxadiazole ring substituted at the 5-position with a 4-methylphenyl group, a motif associated with metabolic stability in drug design .

The carboxamide linker bridges these systems, forming a planar conformation that may facilitate π-π stacking interactions with biological targets.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₁N₅O₂S
Molecular Weight337.36 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (oxadiazole O, thiadiazole N)
logP (Predicted)3.2 ± 0.3

These properties suggest moderate lipophilicity, aligning with oral bioavailability thresholds for small molecules .

Spectroscopic Characteristics

While experimental spectra are unavailable, analogous compounds exhibit:

  • UV-Vis Absorption: Peaks near 300–350 nm due to π→π* transitions in the benzothiadiazole system .

  • ¹H NMR: Distinct signals for the methyl group (~δ 2.4 ppm) and aromatic protons split by substituent effects .

Synthetic Methodology

Retrosynthetic Analysis

The compound can be dissected into two key intermediates:

  • 5-Carboxy-2,1,3-benzothiadiazole: Prepared via nitration and cyclization of 2-aminobenzenethiol derivatives.

  • 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Synthesized by cyclocondensation of 4-methylbenzohydrazide with cyanogen bromide .

Coupling Strategy

The final step likely employs carbodiimide-mediated amide coupling:

  • Activate the carboxylic acid of 5-carboxy-2,1,3-benzothiadiazole with EDC/HOBt.

  • React with 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine in anhydrous DMF.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Table 2: Key Synthetic Parameters

ParameterCondition
Coupling Temperature0°C → Room Temperature
Reaction Time12–16 hours
Yield (Analogous Cases)45–60%

Comparison with Structural Analogues

Table 3: Bioactive Analogues and Their Properties

CompoundTargetIC₅₀ (μM)
5-(3-Methylphenyl)-1,3,4-oxadiazole PFKFB3 Kinase1.8
2,1,3-Benzothiadiazole-4-carboxamide DNA Gyrase4.2
Target CompoundPredicted Multi-TargetN/A

This comparison highlights the target compound’s potential for multi-target activity, a desirable trait in overcoming drug resistance.

Stability and Metabolic Considerations

Oxidative Metabolism

The 4-methylphenyl group may undergo cytochrome P450-mediated hydroxylation, forming a catechol intermediate susceptible to glucuronidation .

Hydrolytic Stability

The 1,3,4-oxadiazole ring resists hydrolysis at physiological pH, unlike 1,2,4-oxadiazoles, enhancing metabolic stability .

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